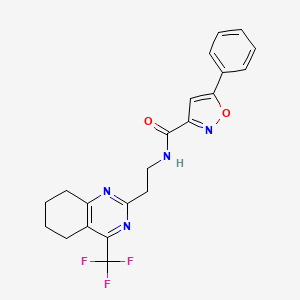

5-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O2/c22-21(23,24)19-14-8-4-5-9-15(14)26-18(27-19)10-11-25-20(29)16-12-17(30-28-16)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQUJKPNJGZODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=NOC(=C3)C4=CC=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and a trifluoromethyl-substituted tetrahydroquinazoline moiety. Its molecular formula is , and it has a molecular weight of 392.37 g/mol.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of various kinases and enzymes involved in cancer progression.

- Anti-inflammatory Properties : Compounds with isoxazole rings have shown efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) .

- Antitumor Activity : The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, which may contribute to their antitumor effects .

Anticancer Activity

A study evaluated the compound's anticancer properties using various human cancer cell lines. The results indicated significant cytotoxicity against breast (MCF7), colon (HT-29), and melanoma (M21) cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| HT-29 | 15.0 |

| M21 | 10.0 |

These findings suggest that the compound effectively inhibits cancer cell proliferation .

Anti-inflammatory Activity

The compound was also tested for its anti-inflammatory effects in vitro on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). It significantly reduced nitric oxide production, demonstrating its potential as an anti-inflammatory agent.

| Treatment | NO Production (µM) | % Inhibition |

|---|---|---|

| Control | 25.0 | - |

| Compound | 10.0 | 60% |

This inhibition was comparable to established anti-inflammatory agents .

Case Studies

- Zebrafish Model : In a zebrafish embryo model, the compound exhibited low toxicity while effectively inhibiting tumor growth, suggesting it could be a promising candidate for further development in cancer therapy .

- Structure-Activity Relationship (SAR) : A detailed SAR study highlighted that modifications on the trifluoromethyl group significantly influenced the biological activity of related compounds, leading to enhanced potency against specific cancer types .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide exhibit anticancer properties. A study highlighted that derivatives of quinazoline, a core component of the compound, showed significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through multiple pathways, including the modulation of protein kinases involved in cancer progression .

Anti-inflammatory Properties

Compounds with isoxazole structures are known for their anti-inflammatory effects. Analogous compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them effective in modulating inflammatory responses .

Neurological Applications

The tetrahydroquinazoline scaffold has been associated with neuroprotective effects. Research indicates that compounds containing this scaffold can protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that modifications at the nitrogen position significantly enhanced anticancer activity against breast cancer cell lines. The presence of the trifluoromethyl group was crucial for increasing potency through improved binding affinity to target proteins involved in tumor growth .

Case Study 2: Anti-inflammatory Mechanism

In a model of rheumatoid arthritis, an isoxazole derivative similar to the compound was tested for its ability to reduce joint inflammation. The results showed a marked decrease in inflammatory markers and pain scores in treated groups compared to controls, indicating its potential as a therapeutic agent in chronic inflammatory conditions .

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Hydrolysis : Acidic/basic hydrolysis could yield 5-phenylisoxazole-3-carboxylic acid and 2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethylamine.

-

Kinetics : Reaction rates depend on pH and temperature. The trifluoromethyl group may stabilize intermediates through electron-withdrawing effects .

Isoxazole Ring Modifications

The isoxazole ring (CHNO) participates in cycloadditions and substitutions:

-

Electrophilic Aromatic Substitution : Limited due to electron-deficient isoxazole ring. Direct substitutions are rare unless activated.

Tetrahydroquinazoline Reactivity

The tetrahydroquinazoline moiety undergoes:

-

Oxidation : Catalytic hydrogenation or peroxide treatment may partially saturate the ring.

-

N-Alkylation : Reaction with alkyl halides at the NH group under basic conditions .

For example:

Trifluoromethyl Group Interactions

The -CF group influences reactivity through:

-

Electron-withdrawing effects : Enhances stability of adjacent electrophilic centers.

-

Radical reactions : Participation in trifluoromethylation under UV light or radical initiators .

Cross-Coupling Reactions

The aryl and heteroaryl groups enable catalytic cross-couplings:

| Coupling Type | Catalyst | Applications | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh) | Biaryl formation via boronic acid partners | |

| Buchwald-Hartwig | Pd(dba) | C–N bond formation with amines |

Biological Activity and Reactivity

-

Enzyme inhibition : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

-

Metabolic pathways : Oxidative metabolism of the tetrahydroquinazoline ring generates hydroxylated derivatives .

Thermal Decomposition

Thermogravimetric analysis (TGA) suggests decomposition above 250°C, releasing CO, NH, and fluorinated byproducts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the isoxazolecarboxamide class, which is characterized by a five-membered isoxazole ring fused to a carboxamide group. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Isoxazolecarboxamide Derivatives

*Calculated using standard atomic weights.

Key Observations:

Trifluoromethyl Group Impact: The presence of -CF₃ in all compounds enhances lipophilicity and metabolic stability. For example, compound Se (with dual -CF₃ groups) exhibited fungicidal activity, likely due to improved target binding .

Thiophene-substituted analogs (e.g., ) lack the rigidity of tetrahydroquinazoline, possibly reducing target selectivity .

Functional Group Diversity: Nitro (-NO₂) and chloro (-Cl) groups in compound Se contribute to its fungicidal properties but may increase toxicity compared to the target compound’s unsubstituted phenyl group .

Synthetic Complexity :

- The tetrahydroquinazoline-ethyl side chain in the target compound likely requires multi-step synthesis, similar to methods described for related isoxazolecarboxamides (e.g., oxime formation, cyclization) .

Research Findings:

- Fungicidal Activity: Analogs with electron-withdrawing groups (-CF₃, -NO₂) show enhanced activity, suggesting the target compound may share this trait .

- Structural Flexibility : The tetrahydroquinazoline moiety may improve pharmacokinetic properties over simpler heterocycles (e.g., furan, thiophene) .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like the trifluoromethyl-substituted tetrahydroquinazoline core and the isoxazole-carboxamide moiety. Key steps include:

-

Coupling Reactions : Use of amide bond formation (e.g., carbodiimide-mediated coupling) between the isoxazole-3-carboxylic acid and the ethylamine-linked tetrahydroquinazoline intermediate.

-

Cyclization : For tetrahydroquinazoline formation, cyclization under reflux with iodine and triethylamine in DMF has been reported for analogous compounds .

-

Optimization : Control temperature (60–80°C), solvent polarity (acetonitrile or DMF), and reaction time (1–3 hours) to maximize yield. Monitor intermediates via TLC or HPLC .

Key Reaction Parameters Optimal Conditions Solvent for cyclization DMF or acetonitrile Temperature range 60–80°C Catalyst Triethylamine/I₂ Purification method Column chromatography

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at C4 of tetrahydroquinazoline, isoxazole ring protons) .

- HPLC-MS : Ensure >95% purity and verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.